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molecular formula C10H8INO2 B8805689 8-iodo-2,3,4,5-tetrahydro-1H-1-benzazepine-2,5-dione

8-iodo-2,3,4,5-tetrahydro-1H-1-benzazepine-2,5-dione

Cat. No. B8805689
M. Wt: 301.08 g/mol
InChI Key: WREAUTOTVLMBAR-UHFFFAOYSA-N
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Patent
US07998952B2

Procedure details

A mixture of methyl 8-iodo-2,5-dioxo-2,3,4,5-tetrahydro-1H-1-benzazepine-4-carboxylate (74 g, 0.2 mol) in DMSO (560 mL) and H2O (16 mL) was heated at 150° C. for 4 h. The reaction mixture was allowed to cool to rt, ice (1.0 L) was added, and the mixture was allowed to stir 12 h. To the flask was added 1N HCl (1.0 L) at 0° C. and the mixture allowed to stir for 3 h. The resulting precipitate was filtered and dried under reduced pressure to afford 8-iodo-3,4-dihydro-1H-1-benzazepine-2,5-dione (60 g, 97%).
Name
methyl 8-iodo-2,5-dioxo-2,3,4,5-tetrahydro-1H-1-benzazepine-4-carboxylate
Quantity
74 g
Type
reactant
Reaction Step One
Name
Quantity
560 mL
Type
solvent
Reaction Step One
Name
Quantity
16 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice
Quantity
1 L
Type
reactant
Reaction Step Two
Name
Quantity
1 L
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[I:1][C:2]1[CH:18]=[CH:17][C:5]2[C:6](=[O:16])[CH:7](C(OC)=O)[CH2:8][C:9](=[O:11])[NH:10][C:4]=2[CH:3]=1.Cl>CS(C)=O.O>[I:1][C:2]1[CH:18]=[CH:17][C:5]2[C:6](=[O:16])[CH2:7][CH2:8][C:9](=[O:11])[NH:10][C:4]=2[CH:3]=1

Inputs

Step One
Name
methyl 8-iodo-2,5-dioxo-2,3,4,5-tetrahydro-1H-1-benzazepine-4-carboxylate
Quantity
74 g
Type
reactant
Smiles
IC1=CC2=C(C(C(CC(N2)=O)C(=O)OC)=O)C=C1
Name
Quantity
560 mL
Type
solvent
Smiles
CS(=O)C
Name
Quantity
16 mL
Type
solvent
Smiles
O
Step Two
Name
ice
Quantity
1 L
Type
reactant
Smiles
Step Three
Name
Quantity
1 L
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
150 °C
Stirring
Type
CUSTOM
Details
to stir 12 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to cool to rt
STIRRING
Type
STIRRING
Details
to stir for 3 h
Duration
3 h
FILTRATION
Type
FILTRATION
Details
The resulting precipitate was filtered
CUSTOM
Type
CUSTOM
Details
dried under reduced pressure

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
IC1=CC2=C(C(CCC(N2)=O)=O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 60 g
YIELD: PERCENTYIELD 97%
YIELD: CALCULATEDPERCENTYIELD 99.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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